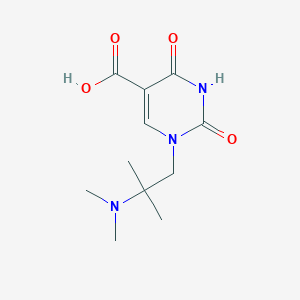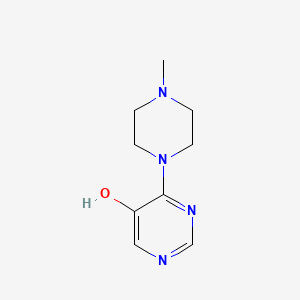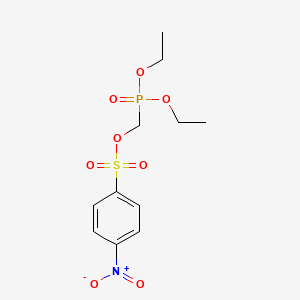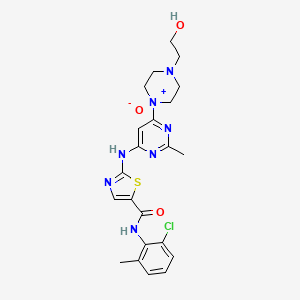
1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a dimethylamino group, a methylpropyl group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of 1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of azobisisobutyronitrile (AIBN) as a radical initiator in the presence of hypophosphorous acid and triethylamine under reflux conditions in 1-propanol can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other dimethylamino and methylamino derivatives, such as dimethylaminoquinolines and benzothiazole derivatives. Compared to these compounds, 1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific structural features and the presence of the tetrahydropyrimidine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17N3O4 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[2-(dimethylamino)-2-methylpropyl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,13(3)4)6-14-5-7(9(16)17)8(15)12-10(14)18/h5H,6H2,1-4H3,(H,16,17)(H,12,15,18) |
InChI Key |
GUSVCLUWKTYXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=C(C(=O)NC1=O)C(=O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881968.png)


![2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14881995.png)



![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)

![2-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14882036.png)


